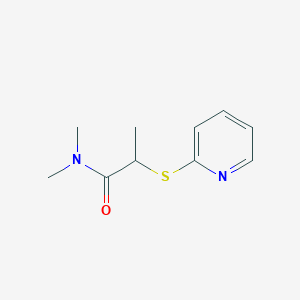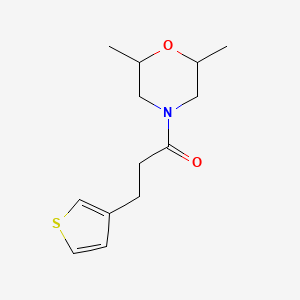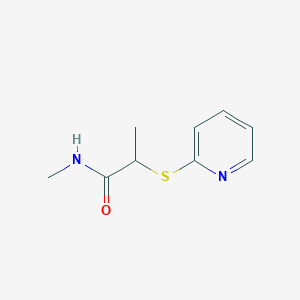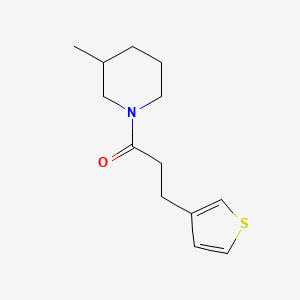
N-(2-methylpropyl)-4-phenylsulfanylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)-4-phenylsulfanylbutanamide, also known as MPAA, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been shown to have promising bioactivity in various studies.
Mécanisme D'action
The exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, but it is believed to act through various pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been reported to induce the activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, leading to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer cells, this compound has been reported to induce DNA damage and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells. In neuroscience, this compound has been reported to increase the levels of various neurotransmitters, leading to neuroprotective effects. In immunology, this compound has been shown to modulate the activity of immune cells, leading to anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide in lab experiments is its potential for use in multiple research fields. It has been shown to have promising bioactivity in cancer research, neuroscience, and immunology. In addition, this compound is relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-(2-methylpropyl)-4-phenylsulfanylbutanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. This compound has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different research fields. Finally, the development of new analogs of this compound may lead to compounds with improved bioactivity and reduced toxicity.
Méthodes De Synthèse
N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be synthesized through a multi-step reaction involving the condensation of 4-phenylsulfanylbutanoyl chloride with 2-methylpropylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and yield of this compound can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been studied for its potential use in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-12(2)11-15-14(16)9-6-10-17-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSFVGNCMKZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)



